Agmatine dihydrochloride

Catalog No.
S731414
CAS No.
334-18-9
M.F
C5H16Cl2N4
M. Wt
203.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agmatine dihydrochloride

CAS Number

334-18-9

Product Name

Agmatine dihydrochloride

IUPAC Name

2-(4-aminobutyl)guanidine;dihydrochloride

Molecular Formula

C5H16Cl2N4

Molecular Weight

203.11 g/mol

InChI

InChI=1S/C5H14N4.2ClH/c6-3-1-2-4-9-5(7)8;;/h1-4,6H2,(H4,7,8,9);2*1H

InChI Key

KDQZVYBHNNRZPP-UHFFFAOYSA-N

SMILES

C(CCN=C(N)N)CN.Cl.Cl

Canonical SMILES

C(CCN=C(N)N)CN.Cl.Cl

Neuromodulatory effects:

ADH has been investigated for its potential to modulate various neurotransmitters and influence nervous system function. Studies suggest it may interact with systems like:

  • Nitric oxide (NO) pathway: ADH might increase NO production, potentially impacting vasodilation, blood flow, and neurotransmission [].
  • N-methyl-D-aspartate (NMDA) receptors: ADH may act as a weak NMDA receptor antagonist, potentially influencing learning, memory, and pain perception [].
  • Polyamine system: ADH can interact with enzymes involved in polyamine metabolism, potentially impacting cell proliferation and differentiation [].

Cardiovascular effects:

ADH's potential effects on the cardiovascular system are also under investigation. Research suggests it might:

  • Induce vasodilation: This could potentially lower blood pressure, although more research is needed [].
  • Reduce platelet aggregation: This could theoretically decrease the risk of blood clots, but further studies are required [].

Other potential applications:

Preliminary research explores ADH's potential applications in various areas, including:

  • Pain management: Studies suggest ADH might have analgesic properties, but more research is needed to confirm its efficacy and safety for pain relief [].
  • Neurodegenerative diseases: Research is ongoing to investigate the potential effects of ADH on neurodegenerative conditions like Alzheimer's disease and Parkinson's disease, but the evidence is still preliminary [, ].

Agmatine dihydrochloride is a salt form of agmatine, a naturally occurring compound derived from the amino acid arginine. It is classified as a biogenic amine and is known for its role as a neurotransmitter and neuromodulator in the central nervous system. Agmatine is produced through the decarboxylation of arginine, primarily in the brain, and has garnered interest for its potential therapeutic applications.

  • Nitric oxide (NO) production: Agmatine may interact with NOS, leading to increased NO synthesis. NO is a vasodilator that relaxes blood vessels and may contribute to blood pressure regulation [].
  • Neuromodulation: Agmatine may act as a neuromodulator, affecting the release and reuptake of neurotransmitters in the brain. This could potentially impact mood, cognition, and pain perception.
  • Polyamine metabolism: Agmatine is a polyamine, and agmatine dihydrochloride may influence the metabolism of other polyamines, which are involved in various cellular processes.
, particularly involving its amino and guanidino groups. The primary reaction leading to its formation is the decarboxylation of arginine, which can be represented as follows:

ArginineDecarboxylationAgmatine+CO2\text{Arginine}\xrightarrow{\text{Decarboxylation}}\text{Agmatine}+\text{CO}_2

In synthetic contexts, agmatine can be formed through the reaction of 1,4-butanediamine with cyanamide in an aqueous solution, followed by salification with hydrochloric acid to yield agmatine dihydrochloride:

1 4 butanediamine+CyanamideReactionAgmatineHClAgmatine dihydrochloride\text{1 4 butanediamine}+\text{Cyanamide}\xrightarrow{\text{Reaction}}\text{Agmatine}\xrightarrow{\text{HCl}}\text{Agmatine dihydrochloride}

Agmatine exhibits a range of biological activities:

  • Neurotransmission: It acts as a neurotransmitter and modulates several neurotransmitter systems, including nitric oxide synthase and N-methyl-D-aspartate receptor pathways.
  • Neuroprotection: Agmatine has been shown to protect neurons against oxidative stress and inflammation, potentially mitigating neurodegenerative processes .
  • Pain Modulation: It may play a role in pain relief by inhibiting certain pathways involved in pain signaling.
  • Metabolic Effects: Agmatine influences glucose metabolism and insulin sensitivity, indicating potential applications in metabolic disorders.

The synthesis of agmatine dihydrochloride can be achieved through several methods:

  • Decarboxylation of Arginine: This natural process occurs enzymatically in the body.
  • Chemical Synthesis: A common laboratory method involves reacting 1,4-butanediamine with cyanamide under controlled conditions (e.g., temperature between 50°C and 90°C) to produce agmatine. The resulting agmatine can then be converted to dihydrochloride salt by reacting with hydrochloric acid .

Example Reaction Conditions

  • Reactants: 1,4-butanediamine and cyanamide.
  • Solvent: Aqueous solution.
  • Temperature: 50°C to 90°C.
  • Time: 10 to 30 hours.

Agmatine dihydrochloride has various applications across different fields:

  • Pharmaceuticals: Investigated for use in treatments for neurodegenerative diseases, depression, and pain management.
  • Nutraceuticals: Often included in dietary supplements aimed at enhancing cognitive function and physical performance.
  • Research: Utilized in studies exploring neurotransmission and neuroprotection mechanisms.

Research indicates that agmatine interacts with multiple biological targets:

  • Nitric Oxide Synthase: Agmatine inhibits nitric oxide synthase activity, which may contribute to its neuroprotective effects .
  • N-Methyl-D-Aspartate Receptors: It modulates these receptors, impacting excitatory neurotransmission.
  • Inflammatory Pathways: Agmatine has been shown to mitigate inflammation-related oxidative stress by activating nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense mechanisms .

Agmatine dihydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure SimilarityUnique Properties
PutrescineDihydroxyalkylaminePrimarily involved in cellular growth processes.
CadaverineDihydroxyalkylamineKnown for its role in bacterial metabolism.
SperminePolyamineInvolved in cellular proliferation and differentiation.
SpermidinePolyamineFunctions in cellular signaling and stress response.

Uniqueness of Agmatine Dihydrochloride

Agmatine dihydrochloride is unique due to its specific role as a neuromodulator that influences multiple neurotransmitter systems while also exhibiting protective effects against oxidative stress and inflammation. Its ability to interact with both central nervous system pathways and metabolic processes distinguishes it from other similar compounds.

Dates

Modify: 2023-08-15

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